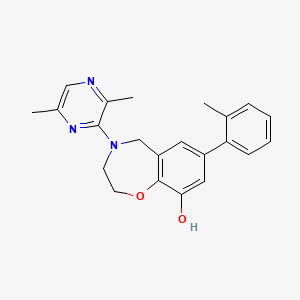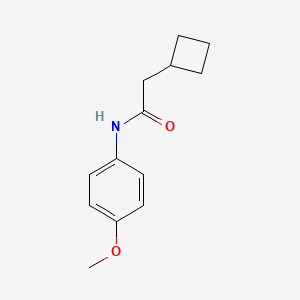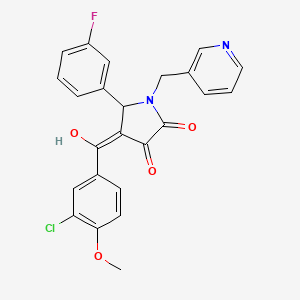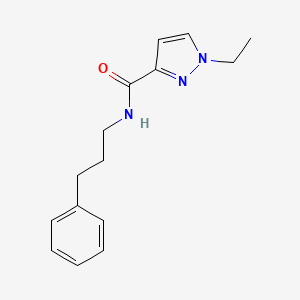
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been used in various scientific research studies to understand its mechanism of action and potential benefits.
Mecanismo De Acción
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide works by selectively inhibiting the activity of COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. Unlike traditional NSAIDs, such as aspirin and ibuprofen, which also inhibit the activity of COX-1, an enzyme that is involved in the production of protective prostaglandins, this compound selectively inhibits COX-2, thereby reducing the risk of gastrointestinal side effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of prostaglandins and other inflammatory mediators, such as leukotrienes and cytokines. In vivo studies have shown that this compound reduces inflammation, pain, and fever in animal models of inflammatory disorders. This compound has also been found to have protective effects on the gastrointestinal tract, possibly due to its selective inhibition of COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of COX-2, which makes it useful for studying the role of COX-2 in various physiological and pathological processes. This compound is also a potent inhibitor of COX-2, which allows for the use of lower concentrations in experiments. However, this compound has limitations for use in laboratory experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous prostaglandin production. Additionally, this compound has a short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide has potential for future research in various areas. Some of the possible future directions include:
1. Investigating the role of this compound in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the effects of this compound on the immune system and its potential use as an immunomodulatory agent.
3. Investigating the potential of this compound as a chemopreventive agent for cancer, as COX-2 is overexpressed in many types of cancer.
4. Developing new derivatives of this compound with improved pharmacological properties and selectivity.
5. Studying the effects of this compound on other physiological processes, such as wound healing and bone remodeling.
In conclusion, this compound is a non-steroidal anti-inflammatory drug that has been extensively studied for its potential therapeutic applications. It selectively inhibits COX-2, reducing inflammation, pain, and fever, and has potential for future research in various areas. Further research is needed to fully understand the potential benefits and limitations of this compound in various physiological and pathological processes.
Métodos De Síntesis
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide can be synthesized using a multi-step process that involves the reaction of 2-furancarboxylic acid with ethylamine and thionyl chloride to form the intermediate compound 2-furancarboxamide. This intermediate is then reacted with 3,4-dihydroxythiophene-2-carboxylic acid and acetic anhydride to produce this compound. The synthesis of this compound is a complex and time-consuming process that requires expertise and specialized equipment.
Aplicaciones Científicas De Investigación
N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-5-phenoxy-2-furamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory disorders, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-5-phenoxyfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-2-18(13-10-11-24(20,21)12-13)17(19)15-8-9-16(23-15)22-14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGRCNPLTPSVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5372141.png)



![(3aR*,7aS*)-2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5372167.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5372174.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5372179.png)
![7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372180.png)

![ethyl 4-[(3,4-dichlorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5372195.png)

![N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5372213.png)
![3-methyl-8-[(2,4,5-trifluorophenyl)sulfonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5372216.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide](/img/structure/B5372218.png)